1-[(Phenylthio)methyl]-1H-benzotriazole
Overview
Description
1-[(Phenylthio)methyl]-1H-benzotriazole is a white crystalline powder . It has a molecular weight of 241.31 and its CAS number is 111198-03-9 .
Molecular Structure Analysis
The molecular structure of 1-[(Phenylthio)methyl]-1H-benzotriazole can be represented by the SMILES stringC(Sc1ccccc1)n2nnc3ccccc23
. The InChI representation is 1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
. Physical And Chemical Properties Analysis
1-[(Phenylthio)methyl]-1H-benzotriazole is a white crystalline powder . It has a melting point of 89.8-91.9 degrees Celsius . Its molecular weight is 241.31 .Scientific Research Applications
Biotransformation and Environmental Impact : Benzotriazoles, including derivatives like 1H-benzotriazole, are studied for their biotransformation and environmental impact. They are used as corrosion inhibitors and can become micropollutants in aquatic environments. Research has shown various biological degradation mechanisms and transformation products of benzotriazoles, highlighting the complexity of their environmental impact and degradation pathways (Huntscha et al., 2014).
Synthesis and Reactivity : 1-[(Phenylthio)methyl]benzotriazole, derived from benzotriazole, aldehyde, and thiophenol, reacts with various aromatic compounds under mild conditions to yield thioalkylation products. This demonstrates its application in organic synthesis and reactivity with other compounds (Katritzky et al., 1993).
Photolysis and Degradation : The study of benzotriazoles under simulated sunlight reveals insights into their photolysis and transformation pathways. This research is significant for understanding how these compounds degrade in natural environments and the formation of various photolysis products (Weidauer et al., 2016).
Biological Activities and Applications : The synthesis of N-alkyl derivatives of benzotriazoles, including 1H-benzotriazole, has shown increased inhibitory activity towards helicase activity of Hepatitis C Virus (HCV) NTPase/helicase. This indicates its potential application in developing treatments for viral infections (Bretner et al., 2005).
Corrosion Inhibition : Derivatives of benzotriazole, like 5–methyl–1H–benzotriazole, are used as inhibitors for corrosion in various solutions. These studies help in understanding the efficacy and mechanisms of these compounds in protecting materials against corrosion (Onyeachu & Solomon, 2020).
properties
IUPAC Name |
1-(phenylsulfanylmethyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGFHZKARGKVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357486 | |
Record name | 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Phenylthio)methyl]-1H-benzotriazole | |
CAS RN |
111198-03-9 | |
Record name | 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(Phenylthio)methyl]-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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